2-(2-(Diethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(2-(Diethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure consists of a fused chromene-pyrrole-dione system, with key substituents including a 2-fluorophenyl group at position 1, diethylaminoethyl chain at position 2, and methyl groups at positions 6 and 5. This compound is synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, achieving yields of 43–86% depending on substituent compatibility . The diethylaminoethyl group enhances solubility in polar solvents, while the 2-fluorophenyl and methyl groups contribute to steric and electronic modulation .
Properties
IUPAC Name |
2-[2-(diethylamino)ethyl]-1-(2-fluorophenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O3/c1-5-27(6-2)11-12-28-22(17-9-7-8-10-19(17)26)21-23(29)18-13-15(3)16(4)14-20(18)31-24(21)25(28)30/h7-10,13-14,22H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRMPBSEPYFSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C(=C3)C)C)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-(Diethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of pyrrole derivatives. This compound features a unique chromeno-pyrrole structure and is characterized by its diethylamino and fluorophenyl substituents. The biological activity of such compounds has been the subject of extensive research due to their potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Structural Characteristics
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₉H₂₃FN₂O₃
- Molecular Weight : 348.39 g/mol
- CAS Number : 631888-45-4
Structural Features
| Feature | Description |
|---|---|
| Chromeno-pyrrole backbone | Fused ring system contributing to reactivity |
| Diethylamino group | Enhances solubility and biological activity |
| Fluorophenyl substituent | Potentially increases binding affinity to biological targets |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, pyrrole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Preliminary studies suggest that this compound may interact with key proteins involved in cancer progression.
Anti-inflammatory Effects
Pyrrole derivatives are also known for their anti-inflammatory properties. The diethylamino group may enhance the compound's ability to modulate inflammatory pathways. Research on related compounds indicates potential efficacy in reducing cytokine release and inhibiting pro-inflammatory signaling pathways.
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi. The binding affinity to microbial enzymes could be a focus for future studies.
The mechanisms through which this compound exhibits its biological effects include:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer metabolism.
- Receptor Modulation : Interaction with specific receptors that regulate cell growth and inflammation.
- Molecular Docking Studies : Computational studies can elucidate binding affinities and interaction sites on target proteins.
Comparison with Similar Compounds
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
- 1H NMR: The diethylaminoethyl group in the target compound would exhibit signals for –N(CH₂CH₃)₂ at δ ~2.5–3.0 (quartet) and –CH₂–N– at δ ~3.5–4.0, distinct from pyridinyl protons (δ ~7.0–8.5) in or hydroxyethyl protons (δ ~3.4–3.8) in .
- 13C NMR: The 2-fluorophenyl group would show C–F coupling (δ ~160 ppm for C–F), differentiating it from non-fluorinated aryl analogs .
Mass Spectrometry (MS)
- The target compound’s molecular ion (M⁺+1) is predicted at m/z 454.2 (C₂₅H₂₈FN₂O₃), compared to m/z 440.1 for a trimethoxyphenyl analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
